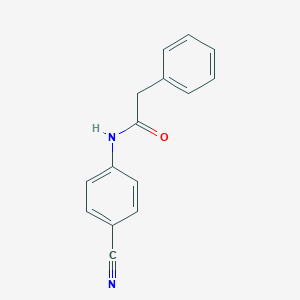
N-(4-cyanophenyl)-2-phenylacetamide
Description
N-(4-Cyanophenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative featuring a para-cyano group on the phenyl ring of the acetamide moiety. The 4-cyano substituent is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity compared to other substituted 2-phenylacetamides.
Properties
CAS No. |
89246-38-8 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H12N2O/c16-11-13-6-8-14(9-7-13)17-15(18)10-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
InChI Key |
JNHXEOULFHSWMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Alkylation Reactivity
Substituents on the phenyl ring of 2-phenylacetamides dictate their reactivity in alkylation reactions. Key analogs and their behaviors are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., nitro, cyano) reduce nucleophilicity at the nitrogen atom, promoting competitive O-alkylation. For NPA, the N/O ratio ranges from 1.16 to 9.30, indicating substantial O-product formation . The 4-cyano analog is expected to exhibit even greater O-selectivity due to its stronger EWG nature.
- Electron-Donating Groups (EDGs) : Methyl and methoxy substituents enhance nitrogen nucleophilicity, favoring exclusive N-alkylation via the extraction mechanism .
- Reaction Mechanism : Interfacial mechanisms dominate for EWGs (NPA, CPA), while EDGs (MPA, MetPA) follow extraction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


